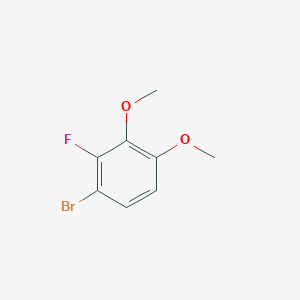

1-bromo-2-fluoro-3,4-dimethoxybenzene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-2-fluoro-3,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJFWBQOLVRPTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095544-37-8 | |

| Record name | 1-bromo-2-fluoro-3,4-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Pathways of 1 Bromo 2 Fluoro 3,4 Dimethoxybenzene

Reactivity at the Aryl Bromide Moiety

The carbon-bromine bond in 1-bromo-2-fluoro-3,4-dimethoxybenzene is the most labile site for many transformations, particularly those involving organometallic intermediates. This higher reactivity compared to the carbon-fluorine bond allows for a high degree of chemoselectivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com In these reactions, the aryl bromide portion of this compound serves as the electrophilic partner. The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. scielo.br For this compound, a Suzuki coupling would selectively occur at the C-Br bond to form a new C-C bond, leaving the C-F and C-O bonds intact. nih.gov The reaction is tolerant of a wide range of functional groups. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.orgnih.gov The higher reactivity of the aryl bromide ensures that the coupling occurs exclusively at this position. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orglibretexts.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines with aryl halides. wikipedia.org The reaction with this compound would selectively yield the corresponding aniline (B41778) derivative.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Moiety

| Reaction | Coupling Partner | Bond Formed | Typical Catalysts/Reagents |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar'-B(OH)₂) | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C (sp²-sp) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C-N | Pd catalyst, Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) |

The generation of organometallic reagents from aryl halides is a cornerstone of organic synthesis. In the case of this compound, the significant difference in reactivity between the carbon-bromine and carbon-fluorine bonds allows for the selective formation of Grignard or organolithium reagents at the bromine-substituted position.

Grignard Reagent Formation: Treatment of this compound with magnesium metal, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF), would lead to the formation of the corresponding Grignard reagent, 2-fluoro-3,4-dimethoxyphenylmagnesium bromide. wikipedia.orgorgsyn.org The much stronger C-F bond remains unreactive under these conditions. wikipedia.orgwalisongo.ac.id The resulting Grignard reagent is a potent nucleophile and can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups.

Organolithium Reagent Formation: Similarly, an organolithium reagent can be generated via lithium-halogen exchange by treating the starting material with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. This transmetalation reaction is generally faster for bromides than for fluorides, ensuring high chemoselectivity. The resulting 2-fluoro-3,4-dimethoxyphenyllithium is a highly reactive intermediate that can be used in subsequent reactions with various electrophiles.

The principle of chemoselectivity in the reactions of this compound is primarily dictated by the relative bond strengths and reactivities of the C-Br and C-F bonds. The C(sp²)-Br bond is weaker and more polarizable than the C(sp²)-F bond, making it more susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)) and to metal-halogen exchange. walisongo.ac.id This inherent difference allows for a wide range of transformations to be carried out selectively at the bromine position while preserving the fluorine substituent for potential subsequent modifications.

Reactivity at the Aryl Fluoride (B91410) Moiety

While the aryl bromide is generally more reactive in transformations involving organometallic intermediates, the aryl fluoride can participate in other types of reactions, such as nucleophilic aromatic substitution and directed ortho-metalation.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. libretexts.org

In the context of SNAr, fluoride is generally a better leaving group than bromide due to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack at the carbon atom. stackexchange.com However, in this compound, the presence of two electron-donating methoxy (B1213986) groups on the ring deactivates it towards nucleophilic attack. Therefore, SNAr reactions at the fluorine position are generally disfavored and would require harsh reaction conditions or the presence of a strong nucleophile.

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic C-H bonds. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to an adjacent ortho position. wikipedia.orgharvard.edu Both fluorine and methoxy groups can act as DMGs.

In this compound, there are C-H bonds adjacent to both the fluorine and methoxy groups. The relative directing ability of these groups would determine the site of metalation. The fluorine atom is a modest directing group, while the methoxy group is a more potent one. Therefore, lithiation is most likely to occur at the position ortho to one of the methoxy groups. However, the interplay between the directing effects of the fluorine and the two methoxy groups, as well as steric considerations, would ultimately determine the regiochemical outcome of a DoM reaction on this substrate.

Table 2: Reactivity at the Aryl Fluoride Moiety

| Reaction Type | Description | Feasibility for this compound |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the fluoride by a nucleophile. science.gov | Generally disfavored due to the presence of electron-donating methoxy groups. |

| Directed ortho-Metalation (DoM) | Regioselective deprotonation of a C-H bond adjacent to the fluorine or methoxy groups. unblog.fr | Possible, with the regioselectivity depending on the relative directing abilities of the fluorine and methoxy groups. |

Fluorine as a Directing Group in Aromatic Functionalization

Detailed research findings on the role of the fluorine atom as a directing group in the aromatic functionalization of this compound are not currently available in published literature. In polysubstituted benzene (B151609) rings, the directing effect of a substituent is a critical factor in determining the regioselectivity of further reactions. However, without specific experimental data for this compound, any discussion on the directing influence of the fluorine atom would be speculative.

Transformations Involving the Methoxy Groups of this compound

Demethylation Reactions

Specific studies detailing the demethylation reactions of this compound have not been found in the available scientific literature. The cleavage of methoxy groups is a common transformation in organic synthesis, often employed to unmask hydroxyl functionalities. However, the specific conditions and outcomes of such reactions for this particular substrate are yet to be reported.

Oxidation to Quinone Derivatives

There is no available research that specifically documents the oxidation of this compound to its corresponding quinone derivatives. The oxidation of dimethoxybenzene compounds to quinones is a known synthetic strategy, but the successful application of this reaction is highly dependent on the nature and position of other substituents on the aromatic ring. Without experimental validation, the feasibility and outcome of this transformation for the title compound remain unknown.

Interplay of Halogen and Methoxy Functionalities in Reaction Selectivity

A comprehensive analysis of the interplay between the bromo, fluoro, and dimethoxy functionalities in determining the reaction selectivity of this compound is not available in the current body of scientific literature. The combined electronic and steric effects of these substituents would undoubtedly govern the molecule's reactivity in various transformations. However, a detailed, evidence-based discussion is not possible without dedicated research on this compound.

Exploration of Radical and Photochemical Transformations of this compound

The scientific literature does not currently contain studies on the radical or photochemical transformations of this compound. Such reactions often provide unique pathways for functionalization that are not accessible through traditional ionic chemistry. The behavior of this specific molecule under radical or photochemical conditions is an area that remains to be explored.

Computational and Theoretical Investigations of 1 Bromo 2 Fluoro 3,4 Dimethoxybenzene

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. nih.gov For aromatic compounds like 1-bromo-2-fluoro-3,4-dimethoxybenzene, these analyses reveal how the interplay of bromo, fluoro, and dimethoxy substituents governs the molecule's behavior.

Key electronic properties are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a critical descriptor of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. nih.gov For instance, in related dimethoxybenzene derivatives, MEP analysis has identified specific sites for electrophilic and nucleophilic interactions, guiding the understanding of their potential biological activity. nih.gov

Global reactivity descriptors, calculated from HOMO and LUMO energies, offer quantitative measures of a molecule's stability and reactivity. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net Studies on similar substituted aromatic compounds have used these values to predict their thermodynamic stability and reactivity. nih.govresearchgate.net

Below is a table of representative quantum chemical descriptors calculated for a related molecule, 4-bromo-3-(methoxymethoxy) benzoic acid, which illustrates the type of data generated in such analyses.

| Descriptor | Value (Gas Phase) | Value (Solvated) |

| HOMO Energy (eV) | -6.82 | -6.91 |

| LUMO Energy (eV) | -1.97 | -2.13 |

| Energy Gap (eV) | 4.85 | 4.78 |

| Ionization Potential (I) | 6.82 | 6.91 |

| Electron Affinity (A) | 1.97 | 2.13 |

| Hardness (η) | 2.42 | 2.39 |

| Softness (S) | 0.20 | 0.20 |

| Data derived from theoretical calculations on 4-bromo-3-(methoxymethoxy) benzoic acid using the B3LYP/6-311++G(d,p) level of theory. researchgate.net |

Mechanistic Elucidation of Reaction Pathways Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms. rsc.org It allows researchers to model the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy barriers associated with these transition states, DFT can determine the feasibility and kinetics of a proposed reaction pathway. rsc.org

For a molecule like this compound, DFT calculations can elucidate the mechanisms of various transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, or electrophilic attack. For example, in studying the polyhomologation reaction, DFT calculations determined the energy barrier for a key 1,2-migration step to be 21.1 kcal mol⁻¹, providing essential insight into the reaction's dynamics. rsc.org Similarly, DFT computations have been used to demonstrate that the Diels-Alder reactions of certain boron-containing heterocycles are thermodynamically and kinetically feasible. rsc.org

These theoretical investigations can also explain regioselectivity, predicting which position on the benzene (B151609) ring is most likely to react. This is achieved by comparing the activation energies for different possible reaction pathways. The pathway with the lowest energy barrier is predicted to be the major reaction product, a finding that is invaluable for synthetic planning.

Conformational Landscape and Energetics of Substituted Dimethoxybenzenes

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. For substituted dimethoxybenzenes, a key conformational feature is the orientation of the two methoxy (B1213986) (-OCH₃) groups relative to the benzene ring.

Computational studies on o-dimethoxybenzene have shown that the most stable conformation involves the two methoxy groups being coplanar with the benzene ring. rsc.org However, a second stable conformation, where one methoxy group is nearly perpendicular to the ring, exists at a very slightly higher energy level—only 0.16 kcal mol⁻¹ as determined by MP2/6-311G** ab initio calculations. rsc.org This small energy difference suggests that both conformations can coexist and that the molecule is flexible. The stability of the perpendicular conformation is attributed to favorable C-H–O interactions. rsc.org

For more complex substituted dimethoxybenzenes, the presence of additional substituents like bromine and fluorine introduces further steric and electronic effects that influence the preferred conformation. The interplay between these groups dictates the torsional angles of the methoxy groups relative to the ring. In related substituted anisoles and phenols, computational methods have been used to determine that while planar conformers are often preferred, bulky ortho substituents can favor twisted or perpendicular conformations. rsc.org Understanding the conformational landscape is essential, as the specific arrangement of functional groups can significantly impact the molecule's interaction with other reagents or biological targets.

Computational Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers predictive power beyond mechanistic elucidation, allowing for the a priori prediction of reactivity and selectivity. By analyzing the electronic structure and reactivity descriptors discussed in section 4.1, chemists can forecast how a molecule like this compound will behave in a chemical reaction.

The distribution of Frontier Molecular Orbitals (HOMO and LUMO) is a powerful predictor of selectivity. The regions of the molecule where the HOMO is localized are the most likely sites for electrophilic attack, as this is where the most available electrons reside. Conversely, the regions where the LUMO is localized indicate the most probable sites for nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) maps also serve as a reliable guide for predicting intermolecular interactions. nih.gov The negative potential regions (typically around electronegative atoms like oxygen and fluorine) attract electrophiles, while positive potential regions attract nucleophiles. In studies of bromo-dimethoxybenzaldehydes, MEP maps were used to identify the carbonyl groups as having significant electrophilic character. scielo.br

Furthermore, DFT calculations can be used to model the stability of potential intermediates formed during a reaction. For example, in an electrophilic aromatic substitution reaction, the relative energies of the possible sigma-complex intermediates can be calculated. The intermediate with the lowest energy corresponds to the most stable structure, and the reaction pathway proceeding through this intermediate is typically favored, thus determining the regioselectivity of the reaction.

Molecular Modeling for Rational Design of this compound Derivatives

Molecular modeling is a critical tool in the rational design of new molecules with tailored properties, particularly in the field of medicinal chemistry and materials science. scielo.br Starting with a core scaffold like this compound, computational methods can be used to predict how structural modifications will affect the molecule's function.

In drug design, for instance, molecular modeling is used to design derivatives that can effectively bind to a specific biological target, such as an enzyme or receptor. nih.gov By understanding the structure, electronic properties, and intermolecular interactions of the parent compound, researchers can introduce or modify functional groups to enhance binding affinity and biological activity. nih.govresearchgate.net For example, studies on bromo-dimethoxybenzaldehyde derivatives used molecular modeling to analyze interactions in the solid state, which is crucial for understanding how these molecules might interact with biological targets. scielo.brresearchgate.net

This design process often involves:

Structure-Activity Relationship (SAR) Studies : Computational analyses help build SAR models by correlating structural features with observed activity. nih.gov

Virtual Screening : Large libraries of virtual derivatives can be rapidly screened against a biological target to identify promising candidates for synthesis.

ADME Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed molecules, helping to identify candidates with better drug-like characteristics early in the design process. nih.gov

Through these computational approaches, the design of novel derivatives based on the this compound structure can be significantly accelerated, making the process more efficient and cost-effective.

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Synthetic Building Block for Complex Molecular Architectures

The strategic placement of reactive sites on the benzene (B151609) ring of 1-bromo-2-fluoro-3,4-dimethoxybenzene makes it an important starting material for constructing intricate molecular frameworks. The bromine atom, in particular, serves as a versatile handle for various cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

One of the most powerful of these methods is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the brominated benzene ring and a wide variety of organoboron compounds. This method is renowned for its mild reaction conditions and high functional group tolerance, making it ideal for the later stages of a complex synthesis. The fluorine and dimethoxy groups on the ring can influence the electronic properties and reactivity of the molecule, as well as the properties of the final product.

Precursor for Functionalized Organic Materials

While direct applications are still under exploration, the structural motifs present in this compound are pertinent to the development of advanced organic materials. The principles of organic synthesis suggest its potential as a precursor in the creation of specialized dyes and electronic components.

Synthesis of Advanced Organic Dyes and Pigments

The core structure of this compound can be envisioned as a component in the synthesis of novel organic dyes and pigments. The dimethoxy groups act as electron-donating moieties, which can influence the chromophore, the part of a molecule responsible for its color. Through reactions such as azo coupling, where a diazonium salt is reacted with an activated aromatic ring, it is conceivable that this compound could be integrated into larger conjugated systems characteristic of azo dyes. The bromine atom provides a reactive site for further functionalization, allowing for the tuning of the dye's properties, such as its color, solubility, and fastness.

Development of Electroluminescent Materials and Organic Electronic Components

In the field of organic electronics, molecules with specific electronic properties are required for applications such as organic light-emitting diodes (OLEDs). The development of efficient electroluminescent materials often involves the creation of molecules with tailored energy levels for charge transport and emission. Substituted aromatic compounds are fundamental to the design of these materials.

The presence of both electron-donating (dimethoxy) and electron-withdrawing (fluoro) groups in this compound can create a polarized aromatic system. This intrinsic electronic character, combined with the ability to extend the conjugation through reactions at the bromo position (e.g., Suzuki or Sonogashira couplings), makes it a potential building block for the synthesis of materials for organic electronic components. These reactions can be used to construct larger, conjugated molecules that form the basis of hole-transporting, electron-transporting, or emissive layers in OLEDs.

Synthesis of Biologically Relevant Molecular Scaffolds and Chemical Probes

A significant application of this compound is in the synthesis of biologically active molecules. Its utility as a versatile intermediate allows for the construction of complex scaffolds that can interact with biological targets.

A notable example is its use in the preparation of phosphodiesterase 4 (PDE4) inhibitors. PDE4 is an enzyme implicated in inflammatory pathways, and its inhibition is a therapeutic strategy for diseases such as chronic obstructive pulmonary disease (COPD) and asthma. In the synthesis of boron-containing PDE4 inhibitors, this compound serves as a key starting material, undergoing a series of transformations to build up the final complex and biologically active molecule.

Application in the Development of Catalytic Systems and Ligands

The development of new catalytic systems often relies on the synthesis of sophisticated organic ligands that can coordinate to a metal center and modulate its reactivity and selectivity. The structure of this compound offers possibilities for its incorporation into ligand architectures.

For instance, the bromine atom can be replaced with a phosphorus-containing group through reactions like those with diphenylphosphine, leading to the formation of phosphine (B1218219) ligands. Phosphine ligands are a cornerstone of homogeneous catalysis, used in a vast number of industrially important reactions. The electronic and steric properties of the ligand, which are crucial for the performance of the catalyst, can be fine-tuned by the substituents on the aromatic ring. The fluorine and dimethoxy groups of the parent molecule would therefore be expected to influence the properties of the resulting phosphine ligand and, consequently, the catalytic activity of its metal complexes.

Strategic Intermediate in Agrochemical and Pharmaceutical Lead Synthesis

The utility of this compound extends to the broader fields of agrochemical and pharmaceutical research, where it serves as a strategic intermediate in the synthesis of new lead compounds.

In the pharmaceutical industry, as demonstrated by its role in the synthesis of PDE4 inhibitors, this compound is a valuable starting point for medicinal chemistry campaigns. The ability to perform a variety of chemical modifications on this scaffold allows for the systematic exploration of the structure-activity relationship of a new class of compounds, a critical process in drug discovery.

In the agrochemical sector, the introduction of fluorine atoms into molecules is a common strategy to enhance their biological activity and metabolic stability. Fluorinated compounds are found in many modern fungicides, herbicides, and insecticides. While specific examples for this compound are not yet widespread in the public domain, its structure is consistent with the types of building blocks used in the synthesis of new agrochemical candidates. The combination of fluorine and a reactive bromine handle makes it a promising precursor for the development of novel crop protection agents.

Interactive Data Table: Synthetic Applications of this compound

| Application Area | Key Reaction Type(s) | Potential Product Class |

| Complex Molecule Synthesis | Suzuki Coupling | Bi-aryl compounds |

| Organic Dyes | Azo Coupling | Azo Dyes |

| Organic Electronics | Sonogashira Coupling | Conjugated Polymers |

| Pharmaceutical Synthesis | Multi-step Synthesis | PDE4 Inhibitors |

| Ligand Development | Nucleophilic Substitution | Phosphine Ligands |

| Agrochemical Research | Cross-Coupling Reactions | Fluorinated Pesticides |

Future Research Directions and Emerging Paradigms for Halogenated Dimethoxybenzenes

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's growing emphasis on environmental responsibility is fueling the development of sustainable and green synthetic methodologies for producing halogenated dimethoxybenzenes. Traditional synthesis routes often involve harsh reagents, hazardous solvents, and multiple steps, leading to significant waste generation. Future research is geared towards addressing these challenges through several key approaches:

Catalytic Systems: A primary focus is the development of novel catalytic systems that offer high efficiency and selectivity while minimizing environmental impact. This includes the exploration of earth-abundant metal catalysts as alternatives to precious metals like palladium. Furthermore, metal-free catalysis, utilizing organocatalysts or photocatalysis, is a rapidly growing area of interest. These methods can offer milder reaction conditions and reduce the risk of heavy metal contamination in the final products.

Green Solvents and Reaction Media: The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. Researchers are investigating the use of greener alternatives such as water, supercritical fluids, and bio-based solvents for the synthesis of halogenated dimethoxybenzenes. Solvent-free reaction conditions, where the reactants themselves act as the reaction medium, are also being explored to further reduce waste.

One-Pot and Telescoped Reactions: To improve process efficiency and reduce waste from purification steps, there is a strong drive towards developing one-pot and telescoped reactions. These strategies involve conducting multiple synthetic transformations in a single reaction vessel without isolating intermediates, leading to significant savings in time, energy, and materials.

Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials towards renewable feedstocks. Research in this area is focused on developing synthetic pathways to halogenated dimethoxybenzenes from biomass-derived platform molecules.

Recent studies have highlighted the potential of these green approaches. For instance, the use of magnetized distilled water as a solvent has been explored for the N-arylation of secondary amines with aryl halides in a metal-free process, showcasing the potential for unconventional green reaction media. researchgate.net

Exploration of Unprecedented Reactivity and Catalytic Cycles

Beyond improving existing synthetic methods, researchers are actively exploring unprecedented reactivity patterns and novel catalytic cycles for halogenated dimethoxybenzenes. The unique electronic properties conferred by the combination of halogen and methoxy (B1213986) substituents on the benzene (B151609) ring open up new avenues for chemical transformations.

Activation of Inert Bonds: A significant area of research is the development of catalytic methods for the activation and functionalization of traditionally inert C-H and C-F bonds. Success in this area would provide more direct and atom-economical routes to complex derivatives of halogenated dimethoxybenzenes.

Novel Cross-Coupling Reactions: While well-established cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions are widely used, there is ongoing research to develop new cross-coupling methodologies with broader substrate scope, milder reaction conditions, and novel bond formations. This includes exploring new ligand designs for transition metal catalysts and investigating the potential of non-traditional coupling partners.

Photoredox and Electrocatalysis: The use of light and electricity to drive chemical reactions is a rapidly emerging field. Photoredox catalysis and electrocatalysis offer unique opportunities to access novel reactive intermediates and enable transformations that are difficult to achieve through traditional thermal methods. These techniques could unlock new reaction pathways for the derivatization of halogenated dimethoxybenzenes.

Investigations into the impact of halogenation on the electrochemical properties of dimethoxybenzenes have shown that the nature of the halogen substituent significantly influences the stability and redox potential of these molecules. researchgate.net This fundamental understanding can guide the design of new catalytic cycles that exploit these electronic differences.

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The convergence of automated synthesis platforms, robotics, and artificial intelligence (AI) is set to revolutionize the discovery and optimization of halogenated dimethoxybenzene derivatives. These technologies offer the potential to dramatically accelerate the pace of research and development.

High-Throughput Experimentation (HTE): Automated synthesis platforms enable the rapid execution of a large number of reactions in parallel. This high-throughput capability allows for the efficient screening of reaction conditions, catalysts, and substrates, leading to the rapid optimization of synthetic routes.

Machine Learning for Reaction Optimization: AI and machine learning algorithms can be used to analyze the vast datasets generated by HTE. These models can identify complex relationships between reaction parameters and outcomes, predict the optimal conditions for a given transformation, and even suggest novel reaction pathways. This data-driven approach can significantly reduce the number of experiments required to achieve a desired outcome, saving time and resources.

Autonomous Discovery Platforms: The ultimate goal is the development of fully autonomous discovery platforms that integrate AI-driven hypothesis generation, robotic synthesis, and automated analysis. Such "self-driving laboratories" could independently design, execute, and analyze experiments to discover new halogenated dimethoxybenzene derivatives with desired properties.

Recent advancements have demonstrated the power of combining AI with automated systems to optimize complex chemical reactions, significantly speeding up the innovation cycle in drug discovery and materials science. Current time information in Pasuruan, ID.

Design of Novel Multi-Functional Materials Incorporating Halogenated Dimethoxybenzene Units

The unique electronic and structural features of halogenated dimethoxybenzenes make them attractive building blocks for the design of novel multi-functional materials with tailored properties. The ability to tune the electronic nature of the aromatic ring through the strategic placement of halogen and methoxy groups allows for fine-control over the material's performance.

Organic Electronics: Halogenated dimethoxybenzenes are being investigated for their potential use in organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of halogens can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for charge injection and transport in these devices. The halogen atoms can also promote favorable intermolecular interactions, leading to improved molecular packing and enhanced charge mobility. The incorporation of fluorine atoms, in particular, has been shown to be an effective strategy for tuning the electro-optical properties of donor-acceptor based copolymers for organic electronics. researchgate.net

Liquid Crystals: The rigid core of the dimethoxybenzene unit, combined with the polarizability of the halogen substituents, makes these compounds promising candidates for the development of new liquid crystalline materials. By carefully designing the molecular structure, it is possible to create materials with specific mesophases and electro-optical properties suitable for applications in displays and photonics. Certain dimethoxybenzene derivatives are known to exhibit liquid crystal behavior, making them valuable components for controlling light transmission and polarization. nih.gov

Functional Polymers: Halogenated dimethoxybenzenes can be incorporated as monomers into polymers to create materials with enhanced thermal stability, flame retardancy, and specific optical or electronic properties. The halogen atoms can also serve as handles for further post-polymerization modification, allowing for the creation of a wide range of functional materials. For example, functional moieties like fluoroaromatics can be incorporated into polymer backbones to produce high-molecular-weight materials with tailored compositions and properties. nsf.gov

Charge Storage Materials: Research has shown that substituted dimethoxybenzenes are promising candidates for charge storage materials in applications like redox flow batteries. The introduction of halide groups can improve the solubility and redox potentials of these materials, although it may also affect their stability. researchgate.net

Below is an interactive data table summarizing the potential applications of materials incorporating halogenated dimethoxybenzene units.

| Material Type | Potential Application | Key Properties Influenced by Halogenated Dimethoxybenzene Units |

| Organic Electronics | OLEDs, OFETs, OPVs | HOMO/LUMO energy levels, charge transport, molecular packing |

| Liquid Crystals | Displays, Photonics | Mesophase behavior, electro-optical properties, birefringence |

| Functional Polymers | High-performance plastics, membranes | Thermal stability, flame retardancy, optical properties |

| Charge Storage Materials | Redox flow batteries | Solubility, redox potential, stability |

Advancements in High-Throughput Screening and Combinatorial Chemistry for Derivative Synthesis

To fully explore the vast chemical space accessible from halogenated dimethoxybenzene scaffolds, researchers are increasingly turning to high-throughput screening (HTS) and combinatorial chemistry techniques. These approaches enable the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new molecules with desired biological or material properties.

Parallel Synthesis: Automated parallel synthesis platforms allow for the simultaneous synthesis of hundreds or even thousands of discrete compounds in a spatially addressable format. This technology is crucial for generating diverse libraries of halogenated dimethoxybenzene derivatives for screening.

Combinatorial Library Design: The principles of combinatorial chemistry are being applied to design libraries of halogenated dimethoxybenzenes with a high degree of structural diversity. By systematically varying the substituents on the aromatic ring, it is possible to create large and diverse collections of molecules for biological screening or materials testing.

High-Throughput Screening Assays: The development of robust and miniaturized high-throughput screening assays is essential for rapidly evaluating the properties of large compound libraries. These assays can be used to identify hits for drug discovery, catalysts with improved activity, or materials with desired physical properties.

DNA-Encoded Libraries (DELs): DNA-encoding technology allows for the synthesis and screening of massive libraries of compounds, often containing billions of unique molecules. This technology could be applied to the synthesis of halogenated dimethoxybenzene derivatives to explore an unprecedented scale of chemical diversity.

The integration of high-throughput synthesis with advanced screening methods is a powerful paradigm for accelerating the discovery of new functional molecules derived from halogenated dimethoxybenzenes.

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Bromo-Fluoro Aromatics

| Compound | Reagents/Conditions | Reference |

|---|---|---|

| 1-Bromo-3,4-difluorobenzene | Br₂, FeBr₃, 0°C to RT | |

| 2,4-Difluorobromobenzene | HBr, H₂O₂, AcOH, reflux |

Basic: How is this compound purified and characterized?

Answer:

- Purification : Use fractional distillation (bp ~150–160°C inferred from analogs ) or column chromatography (silica gel, hexane/EtOAc).

- Characterization :

Advanced: How do steric and electronic effects influence regioselectivity in further functionalization?

Answer:

- Electronic Effects : Methoxy groups are strong para-directors. Bromine and fluorine, being meta-directors, compete in electrophilic substitutions. Computational modeling (DFT) predicts reactive sites .

- Steric Hindrance : 3,4-Dimethoxy groups may hinder substitutions at adjacent positions. Experimental validation via competitive reactions (e.g., nitration) is recommended.

- Case Study : In 1-bromo-3,4-difluorobenzene, fluorination at the 2-position is disfavored due to steric clash with adjacent substituents .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Answer:

- 2D NMR Techniques : Use HSQC/HMBC to assign coupling patterns and detect through-space interactions .

- Dynamic Effects : Variable-temperature NMR identifies conformational exchange (e.g., hindered rotation around C-Br bonds).

- X-ray Validation : Resolve ambiguities by comparing experimental crystallographic data with SHELX-refined models .

Advanced: What methodologies assess the compound’s stability under varying conditions?

Answer:

Q. Table 2: Stability Data for Related Compounds

| Compound | Decomposition Temp. (°C) | Conditions Tested | Reference |

|---|---|---|---|

| 1-Bromo-2,6-difluorobenzene | 180 | N₂ atmosphere |

Advanced: How is this compound utilized in medicinal chemistry research?

Answer:

- Building Block : Synthesize bioactive molecules (e.g., kinase inhibitors) via cross-coupling or nucleophilic aromatic substitution .

- Biological Probes : Radiolabel with ¹⁸F for PET imaging (fluorine’s isotopic properties) .

- Mechanistic Studies : Investigate halogen bonding in enzyme-inhibitor complexes via crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.